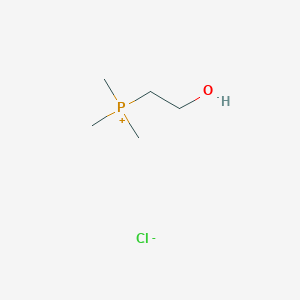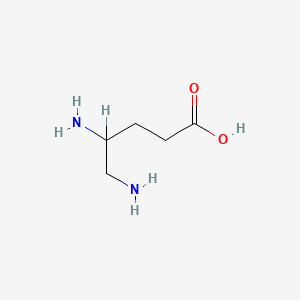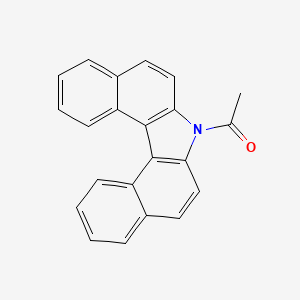
2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid
Vue d'ensemble
Description
2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid, also known as CDTPAA or DTPA cyclic anhydride, belongs to the class of organic compounds . It is also known by its CAS number 23911-26-4 .
Molecular Structure Analysis
The molecular formula of this compound is C14H19N3O8 . The molecular weight is 357.32 g/mol .Physical And Chemical Properties Analysis
This compound has a boiling point of 656.2°C at 760 mmHg . It has a density of 1.460±0.06 g/cm3 (20 ºC 760 Torr) . It hydrolyzes in water .Applications De Recherche Scientifique
Nuclear Medicine: Optimization of Radiolabeled Antibodies
DTPA-Anhydride is utilized in nuclear medicine for the optimization of radiolabeled antibodies. It is conjugated with antibodies at low concentrations to create effective agents for imaging and therapy . This application is crucial for enhancing the specificity and efficacy of radiopharmaceuticals used in diagnostic imaging and targeted radiotherapy.
Molecular Imaging: Synthesis of Radiolabeled Tracers
In molecular imaging, particularly in PET and SPECT, DTPA-Anhydride is used for synthesizing radiolabeled tracers like annexin A5-DTPA . These tracers bind to specific biological targets, allowing for the visualization of cellular and molecular processes in vivo. This is particularly useful for detecting apoptosis, a process of programmed cell death, which is a significant marker in diseases like cancer.
MRI Contrast Agents: Synthesis of Macrocyclic Ligands
DTPA-Anhydride is employed in the synthesis of macrocyclic ligands and lanthanide complexes . These complexes are used as contrast agents in magnetic resonance imaging (MRI), improving the quality of the images and providing better diagnostic capabilities for various medical conditions.
Bioconjugation: Labeling of Proteins and Peptides
The compound is used for bioconjugation, where it introduces a strong chelator onto proteins and peptides . This modification allows for the attachment of metal ions, which can be detected using various imaging techniques. This application is significant in the study of protein dynamics and localization within biological systems.
Chemotherapy Monitoring: Radiolabeled Annexin A5
DTPA-Anhydride-modified annexin A5 is used for monitoring the response to chemotherapy . By targeting externalized phosphatidylserines, radiolabeled annexin A5 can sensitively detect damaged cells, providing valuable information on the effectiveness of cancer treatments.
Research and Development: Strong Chelator Introduction
In research and development, DTPA-Anhydride serves as a reagent for introducing a strong chelator into various chemical structures . This is essential for developing new compounds with potential applications in medicine, such as novel drugs or diagnostic agents.
Safety and Hazards
Propriétés
IUPAC Name |
2-[bis[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O8/c18-10(19)5-15(1-3-16-6-11(20)24-12(21)7-16)2-4-17-8-13(22)25-14(23)9-17/h1-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZLJUXJEOEYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)CN1CCN(CCN2CC(=O)OC(=O)C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178625 | |
| Record name | Cyclic dtpa anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream colored solid; [MSDSonline] | |
| Record name | Cyclic DTPA anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-(Bis(2-(2,6-dioxomorpholino)ethyl)amino)acetic acid | |
CAS RN |
23911-26-4 | |
| Record name | DTPA dianhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23911-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic dtpa anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023911264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23911-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclic dtpa anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylenetriaminepentaacetic acid dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLIC DTPA ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNM9RLH5X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of diethylenetriaminepentaacetic dianhydride in scientific research?
A1: Diethylenetriaminepentaacetic dianhydride (DTPA anhydride) primarily functions as a bifunctional chelating agent (BCA). [] It forms stable complexes with metal ions, notably indium-111 (111In) and gadolinium (Gd), making them suitable for radiolabeling biomolecules like antibodies and peptides. [, , , , , , , ]
Q2: How does DTPA anhydride facilitate radiolabeling of biomolecules?
A2: DTPA anhydride reacts with primary amine groups present in biomolecules, forming stable amide bonds. [] This covalent attachment allows for the chelation of radiometals like 111In through its DTPA moiety. [, , , , ] The resulting radiolabeled biomolecules are then used for in vivo studies, such as tumor imaging and biodistribution analysis. [, , , ]
Q3: What are the advantages of using 111In-labeled DTPA conjugates for in vivo imaging compared to iodine-131 (131I) labeled counterparts?
A3: Research indicates that 111In-labeled DTPA conjugates, particularly with monoclonal antibodies, exhibit superior in vivo characteristics compared to 131I labeled counterparts. [, ] Studies show higher concentrations of 111In-labeled antibodies in tumor, liver, kidney, and spleen compared to 131I-labeled antibodies. [] This difference is attributed to potentially increased catabolism of 131I-labeled antibodies. [] The higher tumor uptake and slower clearance from the body observed with 111In-labeled DTPA conjugates makes them advantageous for tumor imaging applications. []
Q4: Can you elaborate on the use of DTPA anhydride in developing targeted MRI contrast agents?
A4: DTPA anhydride plays a crucial role in synthesizing MRI contrast agents with enhanced targeting capabilities. [, , , ] By conjugating DTPA anhydride to molecules with inherent tumor affinity, such as porphyrins or specific antibodies, researchers can direct the contrast agent to tumor sites. [, , , ] This targeted approach allows for improved visualization of tumor tissues in MRI scans, aiding in diagnosis and treatment monitoring.
Q5: What is the molecular formula and weight of diethylenetriaminepentaacetic dianhydride?
A5: The molecular formula of diethylenetriaminepentaacetic dianhydride is C14H19N3O8. It has a molecular weight of 357.32 g/mol.
Q6: What spectroscopic techniques are commonly used to characterize DTPA anhydride and its conjugates?
A6: Researchers utilize various spectroscopic techniques to characterize DTPA anhydride and its conjugates, including:
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of characteristic functional groups, such as the anhydride group in DTPA anhydride and the amide bond formed upon conjugation with biomolecules. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is valuable for structural elucidation of DTPA anhydride derivatives and confirming successful conjugation with other molecules. [, ]
- Mass Spectrometry (MS): MS techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to determine the molecular weight of DTPA anhydride conjugates and confirm the number of DTPA moieties attached to a biomolecule. []
Q7: How does the stability of DTPA anhydride conjugates vary depending on the method of conjugation and the specific metal ion used for labeling?
A7: The stability of DTPA anhydride conjugates is influenced by several factors, including the conjugation method and the chelated metal ion. For instance, monoclonal antibodies radiolabeled with 111In using a site-specific bifunctional chelate technique involving p-NH2-Bz-DTPA demonstrated higher stability and lower bone marrow toxicity in mice compared to those labeled using the cyclic DTPA anhydride technique. [] This highlights the importance of optimizing conjugation strategies for different applications.
Q8: What methods are used to assess the stability of DTPA anhydride conjugates?
A8: Assessing the stability of DTPA anhydride conjugates is crucial for their reliable application. Common methods include:
- Size-exclusion HPLC: This technique helps evaluate the structural integrity of the conjugate and identify any potential aggregation or degradation over time. []
- Cell binding assays: By assessing the binding affinity of radiolabeled conjugates to target cells, researchers can gauge whether the conjugation process has affected the biomolecule's ability to recognize its target. []
- Biodistribution studies: These studies in animal models provide insights into the in vivo stability of the conjugate and its distribution to different organs. []
Q9: Are there any concerns regarding the stability of the ester bond in DTPA anhydride conjugates designed for radioimmunotherapy?
A9: While DTPA anhydride is effective for radioimmunoimaging with IgG antibodies, its use in radioimmunotherapy, especially with smaller molecules, is limited by the labile nature of the ester bond in vivo. [] The rapid cleavage of the ester bond in plasma reduces the residence time of the radiolabeled molecule at the target site, hindering its therapeutic efficacy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)](/img/structure/B1195577.png)
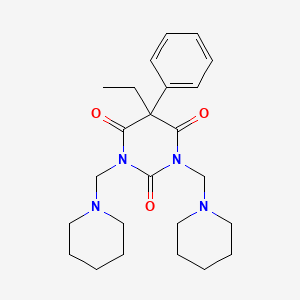




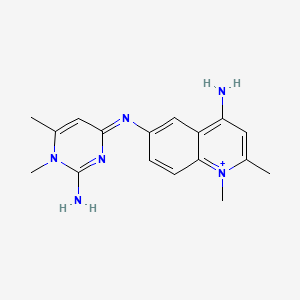
![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)
